Product packaging for Methyl 9-(carboxyoxy)heptadecanoate(Cat. No.:CAS No. 389575-01-3)

Methyl 9-(carboxyoxy)heptadecanoate

Cat. No.: B14246167
CAS No.: 389575-01-3
M. Wt: 344.5 g/mol
InChI Key: KKBUKMUAQNUYEC-UHFFFAOYSA-N
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Description

Methyl 9-(carboxyoxy)heptadecanoate is a chemical compound with the molecular formula C19H36O5 and a molecular weight of 344.49 g/mol . As a fatty acid ester derivative, this compound is intended for use as a biochemical reagent in life science research . Researchers can employ it as a reference standard or as a building block in organic synthesis and metabolic studies. The specific research applications and detailed mechanism of action for this compound are areas for further investigation by qualified researchers. Handling should follow appropriate safety protocols for laboratory chemicals. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H36O5 B14246167 Methyl 9-(carboxyoxy)heptadecanoate CAS No. 389575-01-3

Properties

CAS No.

389575-01-3

Molecular Formula

C19H36O5

Molecular Weight

344.5 g/mol

IUPAC Name

methyl 9-carboxyoxyheptadecanoate

InChI

InChI=1S/C19H36O5/c1-3-4-5-6-8-11-14-17(24-19(21)22)15-12-9-7-10-13-16-18(20)23-2/h17H,3-16H2,1-2H3,(H,21,22)

InChI Key

KKBUKMUAQNUYEC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC(=O)OC)OC(=O)O

Origin of Product

United States

Biochemical Interactions and Metabolic Pathway Modulation by Methyl 9 Carboxyoxy Heptadecanoate

Cellular and Subcellular Effects

Investigation of Cellular Signaling Pathways Affected by the Compound

No studies were found that investigate the specific effects of Methyl 9-(carboxyoxy)heptadecanoate on any cellular signaling pathways.

Studies on Membrane Interactions and Permeability Characteristics

There is a lack of research on the direct interactions of this compound with cellular membranes and its permeability characteristics.

Biosynthetic Origin and Biotransformation in Biological Systems

Occurrence and Metabolic Processing in Microalgal Species (e.g., C. sorokiniana)

Lipid profiles of Chaetoceros and Chlorella species have been analyzed, but the presence or metabolism of this compound is not documented. researchgate.netcirad.frnih.gov

Presence and Transformations in Animal-Derived Lipid Profiles

No information is available regarding the presence or transformation of this specific compound in animal-derived lipid profiles.

Biogenesis and Degradation Pathways in Botanical Sources (e.g., Jasminum grandiflorum, Magnolia officinalis, Diospyros mollis)

While the general phytochemical and lipid profiles of these plants are subjects of research, the biogenesis or degradation of this compound within them is not described in the available literature. nih.govcabidigitallibrary.orgnih.govfrontiersin.orgmdpi.comnih.govnih.govnih.govresearchgate.netnih.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization of Methyl 9 Carboxyoxy Heptadecanoate

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are indispensable for the analysis of complex mixtures, enabling the separation and quantification of individual components. The application of various chromatographic techniques is crucial for understanding the purity and properties of Methyl 9-(carboxyoxy)heptadecanoate.

Gas Chromatography (GC) Methodologies for Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, GC methodologies would typically involve its derivatization to increase volatility, followed by separation on a capillary column. The choice of stationary phase is critical, with non-polar phases like polydimethylsiloxane (B3030410) or phases of intermediate polarity being common for fatty acid methyl esters and related compounds.

Key parameters in a GC method for this analyte would include the temperature program of the oven, the type of detector used (commonly a Flame Ionization Detector or FID), and the carrier gas flow rate. The retention time of the compound under specific GC conditions serves as a key identifier.

Table 1: Illustrative GC Parameters for Analysis

ParameterTypical Value/Condition
Column Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Stationary Phase 5% Phenyl Polydimethylsiloxane
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 10 min
Carrier Gas Helium or Hydrogen
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) offers a versatile approach for the analysis of less volatile or thermally labile compounds like this compound without the need for derivatization. Both normal-phase and reversed-phase HPLC can be employed.

In reversed-phase HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection can be achieved using a UV detector if the compound possesses a suitable chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).

Thin-Layer Chromatography (TLC) and Preparative Chromatographic Separations

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring reaction progress, checking purity, and determining appropriate solvent systems for larger-scale separations. For this compound, a silica (B1680970) gel plate would typically be used as the stationary phase, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The position of the compound on the developed plate is visualized using a suitable staining agent.

Preparative chromatography, which can be performed in either column or HPLC mode, is utilized to isolate larger quantities of the pure compound. The conditions established during analytical TLC or HPLC are scaled up for these preparative separations.

Mass Spectrometric Approaches for Structural Elucidation and Trace Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of chemical compounds. It is often coupled with a chromatographic system (GC-MS or LC-MS) to provide both separation and identification.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

When coupled with Gas Chromatography, Electron Ionization Mass Spectrometry (EI-MS) provides detailed structural information through characteristic fragmentation patterns. In EI-MS, high-energy electrons bombard the analyte molecule, causing it to ionize and break apart into smaller, charged fragments. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of ester bonds and the hydrocarbon chain.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique commonly interfaced with HPLC. It is particularly useful for polar and large molecules, as it typically produces protonated molecules [M+H]+ or sodiated adducts [M+Na]+ with minimal fragmentation. This allows for the accurate determination of the molecular weight of this compound.

Tandem Mass Spectrometry (MS/MS) takes this a step further. In an MS/MS experiment, the molecular ion of interest is selected and then subjected to fragmentation. This controlled fragmentation provides detailed structural information and is invaluable for the unambiguous identification of the compound in complex matrices.

Table 2: Summary of Mass Spectrometric Data

TechniqueIonization ModeExpected Ion(s)Information Obtained
EI-MS Hard IonizationMolecular Ion (M+•), Fragment IonsFragmentation Pattern, Structural Information
ESI-MS Soft IonizationProtonated Molecule [M+H]+, Sodiated Adduct [M+Na]+Molecular Weight
MS/MS Soft Ionization with Collision-Induced DissociationProduct Ions from selected Precursor IonDetailed Structural Confirmation

Quantitative Mass Spectrometry in Lipidomics and Metabolomics

Quantitative mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the analysis of fatty acid methyl esters (FAMEs). In the context of lipidomics and metabolomics, this technique offers high sensitivity and specificity for both identifying and quantifying compounds like methyl heptadecanoate from intricate biological extracts. nih.gov The process typically involves electron ionization (EI), which generates a reproducible fragmentation pattern, or a "mass spectrum," that serves as a chemical fingerprint for the molecule.

For methyl heptadecanoate, the mass spectrum shows characteristic fragments that are used for its identification. nist.gov In quantitative methods, specific ions are monitored to measure the compound's abundance. For instance, a method developed for analyzing hydroxy acids involved monitoring specific fragments of the corresponding methyl esters to quantify both free and conjugated forms. nih.gov This approach allows for accurate quantification even at low concentrations, with limits of quantification reported in the nanogram range. nih.gov The use of an internal standard is critical in these assays to correct for variations during sample preparation and analysis, ensuring the accuracy and reproducibility of the results. nih.gov

Spectroscopic Methods for Molecular Structure and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of chemical compounds. Nuclear Magnetic Resonance, Infrared, and Raman spectroscopy each provide unique and complementary information about a molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural elucidation of organic molecules in solution. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon framework and the connectivity of protons within the molecule.

For a fatty acid methyl ester like methyl heptadecanoate, the 1H NMR spectrum provides distinct signals corresponding to the different proton environments. chemicalbook.com Key signals include those for the terminal methyl group (CH3), the long chain of methylene (B1212753) groups (-(CH2)n-), the methylene group adjacent to the carbonyl (α-CH2), and the methyl ester group (-OCH3). nih.govchemicalbook.com

To gain deeper structural insight and resolve signal overlap, which is common in lipids, advanced 2D NMR techniques are used. nih.govmdpi.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms with their attached protons. core.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds away), which is crucial for piecing together the molecular skeleton. mdpi.comcore.ac.uk

These methods, when used in combination, allow for the unambiguous assignment of all 1H and 13C signals, providing comprehensive confirmation of the compound's structure. core.ac.uk

Table 1: Representative 1H NMR Spectral Data for Methyl Heptadecanoate This table is for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

Protons Chemical Shift (ppm) Multiplicity
Terminal CH3 ~0.88 Triplet
Methylene chain (CH2)n ~1.25 Multiplet
α-Methylene (-CH2COO-) ~2.30 Triplet

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.net IR spectroscopy measures the absorption of infrared light by a molecule, while Raman spectroscopy measures the light scattered by it. researchgate.net Both techniques produce a spectrum with peaks corresponding to the vibrational frequencies of specific chemical bonds.

For a long-chain methyl ester, the key functional groups are the alkane chain (C-H and C-C bonds) and the methyl ester group (C=O and C-O bonds).

Infrared (IR) Spectroscopy : The IR spectrum of a compound like methyl heptadecanoate will prominently feature C-H stretching vibrations from the long alkyl chain in the 2850-3000 cm-1 region. libretexts.org The most diagnostic peak is the strong C=O (carbonyl) stretch of the ester group, which appears around 1740 cm-1. pcbiochemres.com Additionally, C-O stretching vibrations of the ester group can be observed in the 1100-1300 cm-1 region. libretexts.org

Raman Spectroscopy : Raman spectra also show the C-H stretching and bending modes of the alkyl chain. spectroscopyonline.com The carbonyl (C=O) stretch is also visible, though its intensity can vary. spectroscopyonline.com Raman spectroscopy is particularly useful for analyzing bulk samples and can be less sensitive to water interference than IR, making it suitable for certain biological applications. researchgate.net

Together, these techniques provide rapid and reliable confirmation of the presence of the core functional groups that define the molecule's chemical class. nih.gov

Table 2: Characteristic Vibrational Frequencies for Methyl Ester Functional Groups

Functional Group IR Frequency (cm-1) Raman Frequency (cm-1) Vibration Type
C-H (alkane) 2850 - 3000 2850 - 3000 Stretch
C=O (ester) ~1740 ~1740 Stretch
C-O (ester) 1100 - 1300 Variable Stretch

Development and Application as an Analytical Reference Standard

An analytical reference standard is a highly purified and well-characterized substance used to ensure the accuracy and reliability of analytical measurements. Due to its chemical stability and properties, certain fatty acid methyl esters are widely used for this purpose.

Utilization as an Internal Standard in Complex Biological Matrix Analysis

Methyl heptadecanoate is frequently used as an internal standard in the quantitative analysis of lipids, particularly other fatty acid methyl esters. sigmaaldrich.com Because odd-carbon-number fatty acids like heptadecanoic acid are generally not found in significant amounts in most natural plant and animal samples, its methyl ester is an ideal candidate. chromforum.org

In practice, a known quantity of the methyl heptadecanoate internal standard is added to a biological sample (such as plasma, tissue homogenate, or oil extract) before the extraction and analysis steps. nih.govsigmaaldrich.com Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. By comparing the detector response of the target analyte to that of the internal standard, analysts can calculate the original concentration of the analyte with much greater accuracy. This method is widely applied in GC and GC-MS analyses of lipids from sources like animal fats, algal oils for biodiesel production, and cellular extracts. nih.govsigmaaldrich.com

Certification and Validation of Reference Materials for Method Calibration

For an analytical method to be considered valid, it must be calibrated using a Certified Reference Material (CRM). cpachem.com CRMs are produced and certified under rigorous metrological principles, often in accordance with standards like ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

Methyl heptadecanoate is available as a high-purity CRM. sigmaaldrich.comcpachem.com The certification process involves:

Purity Determination : The purity of the material is determined using multiple analytical techniques to a high degree of accuracy, with a stated measurement uncertainty (e.g., 99.9 +/- 0.1 %). cpachem.com

Traceability : The certified value is metrologically traceable to the International System of Units (SI), often through primary materials from National Metrology Institutes (NMIs) like the National Institute of Standards and Technology (NIST). sigmaaldrich.comnist.gov

Homogeneity and Stability Testing : The material is tested to ensure it is homogeneous and stable under specified storage conditions (e.g., 2°C to 8°C) until its expiration date. cpachem.com

These CRMs are used to calibrate instruments (such as GC-MS and LC-MS systems), validate analytical methods, and prepare working reference samples, ensuring that measurements made by different laboratories are consistent and comparable. cpachem.comnist.gov

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
Methyl heptadecanoate
Heptadecanoic acid
9-hydroxystearic acid
10-hydroxystearic acid
Methyl 9-oxooctadecanoate

Computational and Theoretical Investigations of this compound

Following a comprehensive review of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific computational and theoretical research focused solely on the chemical compound This compound . Extensive searches for data pertaining to its molecular modeling, quantum chemical calculations, and structure-property relationships have not yielded any specific studies or datasets.

Therefore, it is not possible to provide a detailed article with the specific sections and subsections as requested in the outline. The absence of published research in these areas prevents a scientifically accurate and informative discussion on the conformational analysis, molecular dynamics, ligand-protein interactions, spectroscopic property predictions, electronic structure, or QSAR/SPR modeling of this particular compound.

Computational and Theoretical Investigations of Methyl 9 Carboxyoxy Heptadecanoate

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Predictive Models for Biochemical Activity Profiles

Predictive modeling is a cornerstone of modern drug discovery and toxicology, enabling the estimation of a molecule's biochemical activities before undertaking costly and time-consuming laboratory experiments. For a compound like Methyl 9-(carboxyoxy)heptadecanoate, which contains a long fatty acid chain and ester functionalities, these models can offer significant insights.

Quantitative Structure-Activity Relationship (QSAR) models are a primary tool for this purpose. These models establish mathematical correlations between a compound's structural or physicochemical properties and its biological activity. For fatty acid methyl esters (FAMEs), QSAR models have been successfully developed to predict properties like gas chromatography retention indices, which are crucial for identification and analysis. nih.gov Such models typically use descriptors like molecular mass, the number of double bonds, and the number of rotatable bonds to make predictions. nih.gov Applying this approach to this compound would involve calculating its unique set of molecular descriptors to forecast its activity against various biological targets.

Molecular docking is another powerful predictive technique that simulates the interaction between a small molecule and a protein's binding site. Given its lipid-like structure, this compound could be docked against enzymes involved in fatty acid metabolism or signaling pathways regulated by lipids. This could reveal potential inhibitory or binding activities. For example, research into β-hydroxy fatty acid methyl esters, structurally related compounds, has utilized predictive tools to estimate properties like cetane number for biofuel applications, showcasing the utility of these methods. nrel.gov

Table 1: Illustrative Predictive Models for Biochemical Activity of this compound
Modeling ApproachPredicted ActivityPotential Biological Target ClassBasis for Prediction
QSAREnzyme InhibitionLipases, CyclooxygenasesStructural similarity to endogenous lipids and fatty acid esters.
Molecular DockingReceptor Agonism/AntagonismPeroxisome Proliferator-Activated Receptors (PPARs)Long fatty acid chain is a common feature of PPAR ligands.
Metabolic Pathway PredictionSubstrate for MetabolismCytochrome P450 EnzymesAlkyl chains are common substrates for P450-mediated hydroxylation.

Computational Prediction of Environmental Transformation Pathways

Understanding the environmental fate of a chemical is critical for assessing its ecological impact. Computational models can predict the transformation pathways of this compound in the environment. The presence of two ester linkages (a methyl ester and a carbonate ester) suggests that hydrolysis would be a primary degradation route. The rate and products of this hydrolysis can be estimated using computational models that consider factors like pH and temperature.

Furthermore, its long alkyl chain makes it a likely candidate for microbial biodegradation. Predictive systems can suggest plausible catabolic pathways, which would likely involve initial hydrolysis of the ester groups followed by the stepwise degradation of the fatty acid backbone through processes like beta-oxidation. Recent atmospheric chemistry research has also highlighted that reactions of organic peroxy radicals (RO₂) can lead to the formation of esters in the atmosphere, a complex pathway that sophisticated models are beginning to unravel. acs.org

Table 2: Predicted Environmental Fate of this compound
Transformation ProcessPredicted PathwayKey Predicted Products
Abiotic HydrolysisCleavage of ester and carbonate bonds.9-Hydroxyheptadecanoic acid, Methanol, Carbon Dioxide
Aerobic BiodegradationInitial hydrolysis followed by beta-oxidation of the fatty acid chain.Shorter-chain dicarboxylic acids, Acetyl-CoA
Atmospheric OxidationReaction with hydroxyl radicals.Various oxygenated derivatives.

Cheminformatics and Data Mining in the Context of this compound

Cheminformatics and data mining offer powerful frameworks for extracting knowledge from vast chemical and biological datasets. These tools can uncover hidden relationships and guide experimental research.

Analysis of Chemical-Gene and Chemical-Organism Co-Occurrence Networks

Co-occurrence network analysis is a data mining technique used to identify functional links between entities based on their appearance together in datasets, such as the scientific literature. nih.gov By constructing and analyzing networks of genes that are frequently mentioned together, for instance, researchers can identify disease-related genes and functional modules. nih.govyoutube.com

For this compound, this method would involve mining biomedical literature (like PubMed) to find instances where the compound, or structurally similar ones, are mentioned alongside specific genes, proteins, or organisms. nih.gov A significant co-occurrence with genes involved in lipid metabolism, for example, could reinforce predictions from docking studies. nih.gov This analysis can reveal potential biological contexts and functional relationships that are not immediately obvious. nih.govmdpi.com While a specific network for this exact compound may not exist due to its novelty, the methodology provides a clear path for future investigation. researchgate.net

Development of Predictive Algorithms for Biological Interactions

Beyond established models, novel algorithms are continuously being developed to predict biological interactions with greater accuracy. Machine learning and deep learning are at the forefront of this effort. biorxiv.org These algorithms can be trained on large databases of known protein-ligand interactions to learn the complex features that govern molecular binding. nih.govnih.gov

For a lipid-like molecule such as this compound, specialized algorithms designed to predict protein-lipid interactions would be particularly relevant. nih.govresearchgate.net Recent advancements include machine learning algorithms that detect lipid-binding pockets in protein structures with high accuracy and deep recurrent networks that can predict disordered lipid-binding residues directly from a protein's amino acid sequence. biorxiv.orgoup.com Applying such state-of-the-art algorithms could generate a ranked list of potential protein targets for this compound, providing a data-driven strategy to accelerate the discovery of its biological function. biorxiv.org

Environmental and Ecological Research Perspectives of Methyl 9 Carboxyoxy Heptadecanoate

Bioremediation and Biodegradation Studies

The ester functional group in methyl 9-(carboxyoxy)heptadecanoate makes it susceptible to biological degradation. Most esters in biotic systems undergo hydrolysis to form the corresponding carboxylic acid and alcohol, a reaction often catalyzed by microbial enzymes. epa.gov

While specific studies on the microbial degradation of this compound are not extensively documented, the degradation pathways can be inferred from research on similar long-chain dicarboxylic acids and fatty acid methyl esters. The initial step in the biodegradation of this compound is likely the hydrolysis of the ester bond by carboxylesterases, yielding 9-carboxyheptadecanoic acid and methanol. epa.gov

Microorganisms, particularly yeasts such as Candida species, are known to synthesize and degrade long-chain dicarboxylic acids. fraunhofer.de The degradation of the resulting dicarboxylic acid likely proceeds through ω-oxidation followed by β-oxidation. fraunhofer.denih.govnih.gov The ω-oxidation pathway involves the oxidation of the terminal methyl group to a carboxylic acid, forming a symmetrical dicarboxylic acid. Subsequently, β-oxidation shortens the carbon chain by removing two-carbon units in the form of acetyl-CoA, which can then enter central metabolic pathways like the citric acid cycle. fraunhofer.denih.govwikipedia.org

The enzymes involved in these pathways include:

Carboxylesterases (EC 3.1.1.x): These enzymes catalyze the initial hydrolysis of the ester bond. nih.gov

Cytochrome P450 monooxygenases: These are often involved in the initial ω-hydroxylation step of ω-oxidation.

Alcohol and aldehyde dehydrogenases: These enzymes further oxidize the terminal hydroxyl group to a carboxylic acid.

Acyl-CoA synthetases: These activate the dicarboxylic acids to their CoA esters before they enter the β-oxidation pathway.

Enzymes of the β-oxidation spiral: This includes acyl-CoA dehydrogenases, enoyl-CoA hydratases, 3-hydroxyacyl-CoA dehydrogenases, and thiolases. nih.gov

The efficiency of these degradation pathways can be influenced by the chain length of the dicarboxylic acid. nih.gov

The environmental fate of this compound is influenced by its physical and chemical properties and its susceptibility to microbial degradation.

In Soil: Aliphatic esters are generally considered biodegradable in soil environments. researchgate.net The rate of degradation is influenced by factors such as soil type, temperature, moisture, and the composition of the microbial community. utoronto.cafrontiersin.org Studies on other aliphatic esters have shown that they can be utilized by soil microorganisms as a carbon source. nih.gov The degradation of aliphatic compounds in soil can be faster than that of more complex molecules like lignin. utoronto.ca However, the presence of ester groups can also lead to interactions with soil organic matter and mineral surfaces, potentially affecting their mobility and bioavailability. utoronto.ca The degradation of similar compounds, phthalic acid esters, in soil has been shown to be influenced by soil pH and organic matter content. nih.gov

In Aquatic Systems: In aquatic environments, hydrolysis is a key process in the transformation of esters. epa.gov This can be a chemical process, influenced by pH, or a biological process mediated by aquatic microorganisms. The resulting dicarboxylic acid and alcohol are generally more water-soluble and may be further biodegraded by aquatic bacteria and fungi. epa.gov

The following table summarizes the expected degradation products and influencing factors:

MatrixPrimary Degradation ProcessKey Influencing FactorsExpected Transformation Products
Soil Microbial Degradation (β-oxidation, ω-oxidation)Temperature, Moisture, Microbial Community, Soil Type, Organic Matter9-Carboxyheptadecanoic acid, Methanol, CO2, Biomass
Water Hydrolysis (Abiotic and Biotic)pH, Temperature, Microbial Population9-Carboxyheptadecanoic acid, Methanol

Ecological Roles and Interactions

The ecological significance of this compound is linked to its potential natural occurrence and its effects on microbial communities and the processes they mediate.

While specific data on the natural occurrence of this compound is limited, related dicarboxylic acids and their esters are found in various organisms. For instance, azelaic acid and its esters occur naturally in plants and are produced by bacterial metabolism. mdpi.com Fatty acid methyl esters have been identified in the green microalga Chlamydomonas reinhardtii. The presence of such compounds in nature suggests potential roles in biological processes. Dicarboxylic acids are also known to be components of plant cutin and suberin, which are protective biopolymers. utoronto.ca For example, n-octanoic acid, a medium-chain fatty acid, has been detected in Ipomoea purpurea. mdpi.com Heptadecanoic acid has been identified in ancient residues, suggesting its natural origin. acs.org

The introduction of a novel carbon source like this compound into an environment can influence the structure and function of microbial communities.

Effects on Biogeochemical Cycling: As a source of carbon, the biodegradation of this compound will directly impact the carbon cycle through the production of CO2 and the incorporation of carbon into microbial biomass. frontiersin.org The degradation process can also influence other nutrient cycles. For instance, if the compound affects the abundance or activity of nitrogen-fixing bacteria or denitrifying bacteria, it could have indirect effects on the nitrogen cycle. mdpi.com However, specific research on the impact of this compound on these cycles is currently lacking.

The following table outlines potential ecological effects:

Ecological AspectPotential Effect of this compound
Microbial Community Structure - Enrichment of microbes capable of ester hydrolysis and fatty acid metabolism. - Potential shifts in fungal-to-bacterial ratios.
Carbon Cycling - Serves as a carbon source for heterotrophic microorganisms. - Contributes to soil and aquatic respiration (CO2 production). - Incorporation into microbial biomass.
Nitrogen Cycling - Potential indirect effects on nitrogen-fixing or denitrifying bacteria through changes in the microbial community.

Future Research Directions and Translational Applications of Methyl 9 Carboxyoxy Heptadecanoate

Advancements in Synthetic and Analytical Methodologies for Enhanced Precision

The ability to synthesize and analyze Methyl 9-(carboxyoxy)heptadecanoate with high precision is fundamental to unlocking its potential. Future research will likely focus on developing more efficient and selective synthetic routes. Current methods for creating dicarboxylic acid esters often involve multi-step processes that can be costly and generate significant waste. Innovations in biocatalysis, utilizing enzymes like lipases, could offer a more sustainable and controlled approach to synthesis.

Table 1: Potential Synthetic Strategies for this compound

Synthetic Approach Potential Advantages Key Challenges
Traditional Chemical Synthesis Well-established reaction mechanisms. Use of harsh reagents, potential for side-product formation.
Biocatalysis (e.g., using Lipases) High selectivity, mild reaction conditions, environmentally friendly. Enzyme stability and cost, optimization of reaction parameters.

| Chemo-enzymatic Synthesis | Combines the efficiency of chemical synthesis with the selectivity of biocatalysis. | Integration of chemical and biological steps, catalyst compatibility. |

On the analytical front, the development of more sensitive and high-throughput methods is crucial. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are standard for the analysis of fatty acid methyl esters. Future advancements could involve the use of novel derivatization agents to enhance ionization efficiency and the application of multidimensional chromatography for resolving complex isomeric mixtures.

Exploration of Novel Biochemical and Physiological Roles as Research Probes

Long-chain dicarboxylic acids are known to play various roles in biological systems, often as metabolic intermediates. This compound, due to its amphiphilic nature, could serve as a valuable research probe to investigate lipid metabolism and membrane dynamics. Its esterified carboxyl group and free carboxyl group provide a unique chemical handle for further modifications, such as the attachment of fluorescent tags or affinity labels.

Future research could explore its potential as a modulator of enzymatic activity. For instance, it could be investigated as a substrate or inhibitor for enzymes involved in fatty acid oxidation or signaling pathways. The structural similarity to endogenous lipids might allow it to interact with specific receptors or transport proteins, offering a tool to dissect these complex biological processes.

Refinement of Theoretical Models for Deeper Mechanistic Understanding

Computational chemistry and molecular modeling will be invaluable in predicting the behavior of this compound at the molecular level. Quantum mechanical calculations can provide insights into its electronic structure and reactivity, guiding the design of new synthetic routes and predicting its interaction with biological targets.

Molecular dynamics simulations could be employed to model its behavior in different environments, such as in solution or embedded within a lipid bilayer. This can help in understanding how its unique structure influences its physical properties and biological functions. Such theoretical models, when validated by experimental data, can accelerate the pace of research and reduce the need for extensive empirical screening.

Emerging Interdisciplinary Research Opportunities and Innovative Applications

The unique properties of long-chain dicarboxylic acid esters open up a wide range of interdisciplinary research opportunities and potential applications.

Polymer Chemistry : Dicarboxylic acids are fundamental building blocks for polymers like polyesters and polyamides. This compound could be explored as a monomer for the synthesis of novel biodegradable polymers with tailored properties. Its asymmetric nature could lead to polymers with unique structural and functional characteristics.

Materials Science : The self-assembly properties of amphiphilic molecules are of great interest in materials science. This compound could potentially form micelles, vesicles, or other nanostructures, which could be utilized in drug delivery systems or as templates for the synthesis of nanomaterials.

Industrial Applications : Long-chain dicarboxylic acids and their esters have applications as plasticizers, lubricants, and corrosion inhibitors. Further research could uncover the potential of this compound in these and other industrial contexts, potentially offering a bio-based and biodegradable alternative to petroleum-derived chemicals.

Table 2: Potential Interdisciplinary Applications

Field Potential Application Underlying Principle
Biomedical Engineering Scaffolds for tissue engineering. Incorporation into biodegradable polymers to control mechanical properties and degradation rates.
Green Chemistry Bio-based solvents and plasticizers. Utilizing renewable feedstocks for the synthesis of industrial chemicals.

| Food Science | Flavor enhancers and acidulants. | Dicarboxylic acids are used to modify the taste and acidity of food products. |

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